1,2-Propanediol, 2(or 3)-(oxiranylmethoxy)-
Description
1,2-Propanediol, 2(or 3)-(oxiranylmethoxy)- (CAS: 139471-23-1) is a diol derivative with the molecular formula C₁₀H₂₀O₅ and an average mass of 220.265 g/mol . Its structure consists of a 1,2-propanediol backbone (two hydroxyl groups on adjacent carbons) substituted with an oxiranylmethoxy group (epoxide-containing methoxy) at either the 2- or 3-position. This compound is characterized by its reactivity, primarily due to the strained three-membered epoxide ring, which enables participation in ring-opening reactions, polymerization, or crosslinking processes. Applications include use in specialty polymers, adhesives, and coatings where controlled reactivity is critical .
Properties
IUPAC Name |
3-(oxiran-2-ylmethoxy)propane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c7-1-5(8)2-9-3-6-4-10-6/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXHRHWRRACBTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954291 | |
| Record name | 3-[(Oxiran-2-yl)methoxy]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32555-29-6 | |
| Record name | (2,3-Epoxypropoxy)propanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032555296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(Oxiran-2-yl)methoxy]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3-epoxypropoxy)propanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Propanediol, 2(or 3)-(oxiranylmethoxy)- can be synthesized through the reaction of 1,2-propanediol with epichlorohydrin. The reaction typically involves the use of a base catalyst such as sodium hydroxide to facilitate the formation of the glycidyl ether. The reaction conditions include maintaining a temperature range of 50-70°C and a controlled pH environment to ensure optimal yield.
Industrial Production Methods
Industrial production of 1,2-Propanediol, 2(or 3)-(oxiranylmethoxy)- often involves the continuous process of reacting 1,2-propanediol with epichlorohydrin in the presence of a base catalyst. The process is designed to maximize efficiency and yield while minimizing by-products. The product is then purified through distillation and other separation techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 2(or 3)-(oxiranylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions, often in the presence of a catalyst to enhance reaction rates.
Major Products Formed
Oxidation: Formation of diols and other oxygenated compounds.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of various substituted products depending on the nucleophile used.
Scientific Research Applications
1,2-Propanediol, 2(or 3)-(oxiranylmethoxy)- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of polymers and resins.
Biology: Employed in the preparation of biologically active compounds and as a stabilizer in biochemical assays.
Medicine: Utilized in the formulation of pharmaceuticals and as a stabilizer in drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 2(or 3)-(oxiranylmethoxy)- involves its ability to undergo various chemical reactions due to the presence of both diol and epoxide groups. The epoxide group is highly reactive and can participate in ring-opening reactions, leading to the formation of various derivatives. The diol group provides additional sites for chemical modification, making the compound highly versatile in different applications.
Comparison with Similar Compounds
1,2-Propanediol (Propylene Glycol)
- Molecular Formula : C₃H₈O₂
- Functional Groups : Two hydroxyl groups on adjacent carbons.
- Key Differences :
- Lacks the reactive epoxide group, making it less suitable for crosslinking applications.
- Widely used as a humectant , antifreeze , and solvent in food, cosmetics, and pharmaceuticals due to its low toxicity and high solubility .
- Industrially produced via propylene oxide hydration or glycerol hydrogenation .
1,3-Propanediol
- Molecular Formula : C₃H₈O₂
- Functional Groups : Hydroxyl groups on carbons 1 and 3.
- Key Differences :
3-[4-(Oxiran-2-ylmethoxy)butoxy]propane-1,2-diol
- Molecular Formula : C₁₀H₂₀O₅
- Functional Groups : 1,2-propanediol backbone with an oxiranylmethoxy-butoxy substituent.
- Key Differences :
Aryl-Substituted Propanediols (e.g., 3-(3-Methylphenoxy)-1,2-propanediol)
- Molecular Formula : C₁₀H₁₄O₃
- Functional Groups : Aryl ether substituents.
- Key Differences :
Comparative Data Table
| Compound | Molecular Formula | Key Functional Groups | Reactivity | Primary Applications |
|---|---|---|---|---|
| 1,2-Propanediol, 2(or 3)-(oxiranylmethoxy)- | C₁₀H₂₀O₅ | Epoxide, diol | High (epoxide) | Epoxy resins, coatings, adhesives |
| 1,2-Propanediol (propylene glycol) | C₃H₈O₂ | Diol | Low | Antifreeze, food additives, cosmetics |
| 1,3-Propanediol | C₃H₈O₂ | Diol (1,3-positions) | Moderate | Biodegradable polymers, solvents |
| 3-(3-Methylphenoxy)-1,2-propanediol | C₁₀H₁₄O₃ | Aryl ether, diol | Low | Pharmaceuticals, fragrances |
Industrial and Environmental Considerations
- Adsorption studies show that diols with fewer hydroxyl groups (e.g., 1,2-propanediol) interact less strongly with activated carbon compared to glycerol, suggesting differences in wastewater treatment strategies .
Biological Activity
1,2-Propanediol, 2(or 3)-(oxiranylmethoxy)-, commonly referred to as propylene glycol glycol ether or propylene glycol monomethyl ether, is a compound with diverse applications in food, pharmaceuticals, and cosmetics. This article reviews its biological activity, focusing on toxicity, metabolic pathways, and developmental effects based on various studies.
- Chemical Formula : C6H12O4
- Molecular Weight : 148.16 g/mol
- CAS Number : 94434
Metabolism and Toxicity
1,2-Propanediol undergoes metabolic conversion primarily through oxidation to lactic acid and pyruvic acid. Research indicates that it is readily absorbed from the gastrointestinal tract and distributed throughout the body. At high concentrations, it is excreted unchanged in urine .
Toxicological Data
- Acute Toxicity : Studies show that 1,2-propanediol is not acutely toxic. The oral LD50 values range between 18 to 23.9 grams across different species .
- Skin Irritation : It is considered non-irritating to skin and mildly irritating to eyes .
- Genotoxicity : In vitro tests have shown negative results for genotoxicity in human cells even at high concentrations (up to 50 mM) without activation .
Developmental Toxicity
A significant study investigated the effects of 1,2-propanediol on zebrafish embryos, a model for assessing developmental toxicity. The findings included:
- Exposure Levels : Zebrafish were exposed to 1.25% and 2.5% concentrations from 6 to 72 hours post-fertilization.
- Impact on Development :
- No significant mortality was observed.
- Hatching success decreased significantly at the higher concentration (2.5%) at 48 hours post-fertilization.
- Growth reduction and increased incidence of developmental anomalies such as string heart and pericardial edema were noted.
- Hyperactive swimming behavior was observed in larvae exposed to the lower concentration (1.25%) .
Case Study: E-Cigarette Liquid Component
Research has identified 1,2-propanediol as a primary component in e-cigarette liquids. The implications of its biological activity are critical given the rising popularity of e-cigarettes:
- A study demonstrated that exposure to this compound during early development caused behavioral changes in zebrafish larvae, highlighting potential risks associated with maternal exposure to e-cigarette vapor containing this compound .
Case Study: Food Additive Evaluation
The European Food Safety Authority (EFSA) re-evaluated propane-1,2-diol (E1520), under which this compound falls:
- An acceptable daily intake (ADI) of 25 mg/kg body weight was established based on extensive toxicity studies.
- No adverse reproductive or developmental effects were reported across various animal studies .
Summary of Biological Activity Findings
| Aspect | Findings |
|---|---|
| Acute Toxicity | LD50 values between 18-23.9 g (varies by species) |
| Skin Irritation | Non-irritating; mild eye irritation |
| Genotoxicity | Negative results in human cell assays |
| Developmental Effects | Reduced hatching success; growth inhibition; behavioral changes in larvae |
| Food Safety Evaluation | ADI established at 25 mg/kg; no adverse effects in reproductive studies |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1,2-Propanediol, 2(or 3)-(oxiranylmethoxy)-, and how can regioisomeric purity be ensured?
- Methodological Answer : The synthesis typically involves epoxidation of allyl ether precursors or nucleophilic ring-opening of epichlorohydrin derivatives. For example, epoxidation of allyl ethers via peroxides (e.g., H₂O₂ with tungstic acid catalysts) can introduce the oxirane moiety . To minimize regioisomer formation, optimize reaction temperature (40–60°C) and stoichiometric control of the alkoxide nucleophile. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or fractional distillation is recommended. Confirm regioisomeric ratios using ¹H NMR (δ 3.1–3.6 ppm for oxirane protons) and ¹³C NMR (δ 44–52 ppm for epoxide carbons) .
Q. How can spectroscopic techniques differentiate between the 2- and 3-substituted oxiranylmethoxy isomers?
- Methodological Answer : Utilize 2D NMR (HSQC, COSY) to resolve overlapping signals. The 2-substituted isomer exhibits distinct coupling patterns (e.g., J = 4–6 Hz for vicinal oxirane protons), while the 3-substituted isomer shows deshielded methylene protons adjacent to the epoxide. IR spectroscopy (C-O-C stretching at 950–1050 cm⁻¹) and high-resolution mass spectrometry (HRMS) further confirm structural assignments. For ambiguous cases, X-ray crystallography or computational modeling (DFT-based chemical shift predictions) resolves regiochemistry .
Q. What are the stability considerations for storing 1,2-Propanediol, 2(or 3)-(oxiranylmethoxy)-, and how can degradation products be monitored?
- Methodological Answer : The compound is sensitive to moisture and acidic conditions, which promote epoxide ring-opening. Store under inert gas (N₂/Ar) at 4°C in amber vials. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) and analyze degradation using GC-MS or HPLC-UV (C18 column, acetonitrile/water mobile phase). Key degradation products include diols (from hydrolysis) and aldehydes (via oxidative cleavage). Quantify residual epoxide content using iodometric titration .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the oxirane moiety in nucleophilic ring-opening reactions under catalytic conditions?
- Methodological Answer : The oxirane ring undergoes nucleophilic attack preferentially at the less substituted carbon (Bürgi-Dunitz trajectory). Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal transition-state stabilization via hydrogen bonding with protic solvents (e.g., ethanol). Kinetic experiments (in situ FTIR monitoring) show rate acceleration with Lewis acids (e.g., ZnCl₂) due to epoxide polarization. For asymmetric catalysis, employ chiral ligands (e.g., salen complexes) to achieve enantioselective ring-opening .
Q. How does the oxiranylmethoxy group influence the compound’s phase behavior in aqueous-organic biphasic systems?
- Methodological Answer : The hydrophilic 1,2-propanediol backbone and hydrophobic oxirane moiety create amphiphilic behavior. Study partitioning coefficients (log P) via shake-flask experiments (water:toluene, 1:1 v/v) with HPLC quantification. For extraction optimization, complexation agents (e.g., boronic acids) selectively bind diol groups, enhancing separation efficiency. Thermodynamic modeling (UNIFAC) predicts solubility limits, validated by differential scanning calorimetry (DSC) .
Q. What computational strategies predict the compound’s compatibility as a crosslinker in epoxy resin formulations?
- Methodological Answer : Molecular dynamics (MD) simulations (Amber force field) model crosslinking density by tracking epoxy-amine reaction kinetics. Compare with experimental rheometry data (time-resolved viscosity profiles). QSPR models correlate oxirane ring strain energy (calculated via Gaussian) with curing efficiency. For industrial relevance, validate predictions using TGA (thermal stability >200°C) and DMA (glass transition temperature, Tₐ) .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported catalytic efficiencies for epoxide ring-opening reactions?
- Methodological Answer : Discrepancies often arise from solvent polarity or catalyst loading variations. Systematically replicate literature conditions while controlling humidity (Karl Fischer titration) and oxygen levels (glovebox experiments). Use Arrhenius plots to compare activation energies across studies. Meta-analysis of published datasets (e.g., Web of Science) identifies outliers linked to unoptimized stoichiometry or impurity profiles .
Regulatory and Safety Considerations
Q. What regulatory reporting requirements apply to novel derivatives of 1,2-Propanediol, 2(or 3)-(oxiranylmethoxy)-?
- Methodological Answer : Under 15 U.S.C. §2604, significant new uses (e.g., nanoparticle formulations) require EPA notification via PMN submissions. Include ecotoxicity data (Daphnia magna LC₅₀) and environmental fate studies (OECD 301B biodegradation). For occupational safety, adhere to OSHA PEL guidelines (ventilation controls, PPE for dermal exposure) .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
